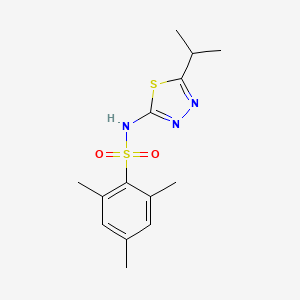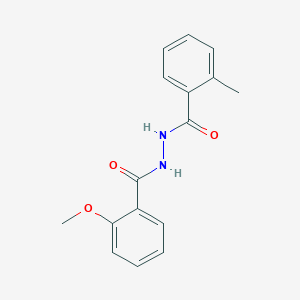
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea, also known as FMTU, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are known to possess a wide range of biological activities. FMTU has been found to exhibit promising properties as an anticancer agent, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is another key enzyme involved in cell division.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and urokinase-type plasminogen activator.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit some toxicity towards normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of new formulations of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea that can improve its stability and reduce its toxicity. Another area of interest is the investigation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea and to identify its molecular targets in cancer cells.
Méthodes De Synthèse
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 3-fluoroaniline with 4-methoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution at the isothiocyanate group, leading to the formation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea as the final product.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential as an anticancer agent. Several studies have reported that N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for its anticancer activity.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-7-5-11(6-8-13)16-14(19)17-12-4-2-3-10(15)9-12/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZPYOHDDXZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(4-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)
![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)






![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)